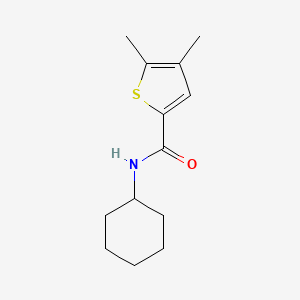

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide

Description

N-Cyclohexyl-4,5-dimethylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclohexyl substituent on the carboxamide nitrogen and methyl groups at the 4- and 5-positions of the thiophene ring.

Properties

Molecular Formula |

C13H19NOS |

|---|---|

Molecular Weight |

237.36 g/mol |

IUPAC Name |

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide |

InChI |

InChI=1S/C13H19NOS/c1-9-8-12(16-10(9)2)13(15)14-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15) |

InChI Key |

AEYWVWYSBOHMLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide typically involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with cyclohexylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

a. N-[(Furan-2-yl)methyl]-4,5-Dimethylthiophene-2-Carboxamide (Y503-1632)

- Structure : Features a furan-2-ylmethyl group instead of cyclohexyl.

- Key Data: Molecular Weight: 235.3 g/mol logP: 3.21 Hydrogen Bond Donors/Acceptors: 1/3 Polar Surface Area: 33.4 Ų .

- Comparison: The cyclohexyl group in the target compound likely increases logP (higher lipophilicity) and molecular weight compared to Y503-1632.

b. 5-Methyl-N-(4-Nitrophenyl)thiophene-2-Carboxamide 1,1-Dioxide

- Structure : Contains a nitro-phenyl group and a sulfone moiety (thiophene 1,1-dioxide).

- Key Data :

- Comparison :

- The sulfone group increases polarity and metabolic stability but may reduce solubility in organic solvents.

- The nitro group introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.

c. N-(4-Fluorophenyl)-4,5-Dimethylthiophene-2-Carboxamide 1,1-Dioxide

- Structure : Fluorophenyl substituent with sulfone modification.

- Key Data: Yield: 56% Molecular Formula: C₁₃H₁₂FNO₃S .

- Comparison: Fluorine enhances electronegativity and bioavailability via improved membrane penetration.

a. AMSM-2 (a-k): 2-(4-Nitrophenylimino)-N-Cyclohexyl-4,5-Diphenylfuran-3-Carboxamide

- Activity : Demonstrated significant analgesic effects in mice via acetic acid-induced writhing and formalin tests .

- Comparison :

- The diphenylfuran scaffold in AMSM-2 contrasts with the dimethylthiophene core of the target compound.

- The cyclohexyl group in both compounds suggests a role in enhancing CNS penetration or receptor binding.

Key Findings and Contrasts

Synthetic Complexity : Sulfone-containing analogs (e.g., 1,1-dioxides) require additional oxidation steps, increasing E-factor .

Biological Relevance : Substituents like fluorophenyl or nitro groups may target specific enzymes (e.g., Mycobacterium tuberculosis inhibition), whereas cyclohexyl groups could improve pharmacokinetics .

Biological Activity

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a thiophene ring substituted with cyclohexyl and dimethyl groups. Its molecular formula is CHNOS, with a molecular weight of approximately 237.36 g/mol. The presence of the thiophene moiety contributes to its stability and reactivity, making it a candidate for further pharmacological investigation.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Similar compounds have shown efficacy in reducing inflammation and pain through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of pain pathways.

Anticancer Activity

Research indicates that compounds related to this compound may possess anticancer properties. For instance, derivatives of thiophene have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds often act as topoisomerase inhibitors, disrupting DNA replication in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds similar to this have been shown to inhibit topoisomerase II, leading to apoptosis in cancer cells by preventing DNA unwinding during replication .

- Reactive Oxygen Species (ROS) Induction : The generation of ROS within cancer cells can trigger oxidative stress, contributing to cell death and enhancing the anticancer efficacy of the compound .

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound may reduce inflammation and associated pain pathways.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Topoisomerase II inhibition |

| Colon Cancer (HT-29) | 10 | ROS induction |

| Lung Cancer (A549) | 12 | Cytokine modulation |

These results highlight the compound's potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.